GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 hydrochloride is a potent, ATP-competitive, pan-Akt inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and preclinical models. This technical guide provides an in-depth overview of the core mechanism of action of GSK690693, detailing its inhibitory effects on the PI3K/Akt signaling pathway and downstream cellular processes. This document includes a compilation of quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the signaling pathway and experimental workflows to support further research and development.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK690693 exerts its biological effects primarily through the potent and selective inhibition of all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B): Akt1, Akt2, and Akt3.[1][2] As an ATP-competitive inhibitor, GSK690693 binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[2][3]
The PI3K/Akt pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making Akt a key therapeutic target.[4][5] By inhibiting Akt, GSK690693 effectively blocks these pro-survival signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[3][4]
Downstream Effects of Akt Inhibition by GSK690693
The inhibition of Akt by GSK690693 leads to a cascade of downstream effects, primarily through the reduced phosphorylation of key Akt substrates. These include:
-
Glycogen Synthase Kinase 3 (GSK3): Inhibition of Akt leads to the dephosphorylation and activation of GSK3. Active GSK3 can phosphorylate and promote the degradation of proteins involved in cell cycle progression, such as cyclin D1.
-
Forkhead Box Protein O (FOXO): In the presence of active Akt, FOXO transcription factors are phosphorylated and sequestered in the cytoplasm. Inhibition of Akt by GSK690693 allows for the dephosphorylation and nuclear translocation of FOXO proteins, where they can induce the expression of genes involved in apoptosis and cell cycle arrest.[6]
-
Proline-Rich Akt Substrate of 40 kDa (PRAS40): PRAS40 is an inhibitory component of the mTORC1 complex. Phosphorylation by Akt relieves this inhibition. GSK690693-mediated inhibition of Akt leads to decreased phosphorylation of PRAS40, thereby inhibiting mTORC1 signaling, which is crucial for cell growth and proliferation.[2][6]
-
Bcl-2-associated death promoter (BAD): Phosphorylation by Akt inactivates the pro-apoptotic protein BAD. By inhibiting Akt, GSK690693 promotes the dephosphorylation of BAD, allowing it to induce apoptosis.
These molecular events collectively contribute to the anti-tumor activity of GSK690693.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK690693 against the three Akt isoforms in cell-free kinase assays.
| Target | IC50 (nM) | Reference(s) |
| Akt1 | 2 | [1][2] |
| Akt2 | 13 | [1][2] |
| Akt3 | 9 | [1][2] |
Cellular Anti-proliferative Activity
The anti-proliferative activity of GSK690693 has been evaluated in a wide range of human cancer cell lines. The following table presents the IC50 values for a selection of these cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| T47D | Breast Cancer | 72 | [6] |
| ZR-75-1 | Breast Cancer | 79 | [6] |
| BT474 | Breast Cancer | 86 | [6] |
| HCC1954 | Breast Cancer | 119 | [6] |
| MDA-MB-453 | Breast Cancer | 975 | [6] |
| LNCaP | Prostate Cancer | 147 | [6] |
| SKOV-3 | Ovarian Cancer | >800 (less sensitive) | |
| COG-LL-317 | T-cell ALL | 6.5 | [5] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by GSK690693.
Experimental Protocols
In Vitro Akt Kinase Inhibition Assay
This protocol outlines the methodology to determine the in vitro inhibitory activity of GSK690693 against purified Akt enzymes.
Materials:
-
Purified, activated full-length human Akt1, Akt2, and Akt3 enzymes
-
GSK690693 hydrochloride
-
ATP, [γ-³³P]ATP
-
Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, 1 mM CHAPS)
-
EDTA
-
Leadseeker beads
-
Microplate reader (e.g., Viewlux Imager)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the activated Akt enzymes to a final concentration of 5-15 nM in kinase reaction buffer.
-
Prepare serial dilutions of GSK690693 in DMSO, and then further dilute in kinase reaction buffer to the desired final concentrations.
-
-
Pre-incubation:
-
In a 96-well plate, add the diluted Akt enzyme and the GSK690693 dilutions.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate (final concentration 1 µM) and ATP (final concentration 2 µM, including 0.15 µCi/µL [γ-³³P]ATP).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 45 minutes.
-
-
Reaction Termination:
-
Terminate the reaction by adding EDTA to a final concentration of 75 mM and Leadseeker beads (2 mg/mL).
-
-
Signal Detection:
-
Seal the plate and allow the beads to settle for at least 5 hours.
-
Quantitate the amount of phosphorylated substrate by measuring the radioactivity using a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GSK690693 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Proliferation (MTT) Assay for IC50 Determination
This protocol describes the use of the MTT assay to determine the IC50 of GSK690693 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK690693 hydrochloride
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK690693 in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the GSK690693 dilutions. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each GSK690693 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Akt Pathway Protein Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of Akt and its downstream targets in cells treated with GSK690693.
Materials:
-
Cancer cell lines
-
GSK690693 hydrochloride
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-phospho-FOXO1/3a (Thr24/32), anti-total-FOXO1/3a)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of GSK690693 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
GSK690693 hydrochloride is a well-characterized pan-Akt inhibitor with a clear mechanism of action centered on the disruption of the PI3K/Akt signaling pathway. Its ability to induce apoptosis and inhibit proliferation in a wide range of cancer models underscores the therapeutic potential of targeting this critical oncogenic pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with GSK690693 and other Akt inhibitors, facilitating further investigation into their therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
